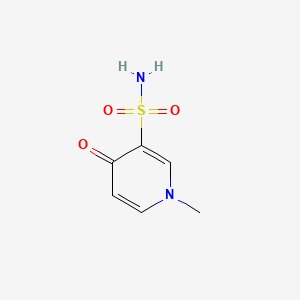
1,4-Dihydro-1-methyl-4-oxo-3-pyridinesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Dihydro-1-methyl-4-oxo-3-pyridinesulfonamide, also known as this compound, is a useful research compound. Its molecular formula is C6H8N2O3S and its molecular weight is 188.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1,4-Dihydro-1-methyl-4-oxo-3-pyridinesulfonamide is a compound with significant biological activity, primarily recognized for its role as a carbonic anhydrase inhibitor. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by various research findings and case studies.
Chemical Structure and Properties
This compound has a unique chemical structure that contributes to its biological activity. The compound can be represented as follows:
- Molecular Formula : C7H8N2O3S
- Molecular Weight : 188.21 g/mol
The primary mechanism of action of this compound involves the inhibition of carbonic anhydrase II (CA-II), an enzyme crucial for regulating acid-base balance in various physiological processes. The inhibition of CA-II can lead to:
- Reduction of intraocular pressure : Beneficial in treating glaucoma.
- Regulation of fluid secretion : Important for conditions related to fluid retention.
Research indicates that this compound can effectively inhibit CA-II, thereby demonstrating potential therapeutic benefits in conditions such as hypertension and certain types of cancer .
Antimicrobial Properties
Studies have shown that this compound exhibits antimicrobial activity against a range of bacterial strains. Its effectiveness is attributed to its ability to disrupt bacterial metabolism by inhibiting key enzymes.
Anticancer Activity
Preliminary research suggests that this compound may possess anticancer properties. In vitro studies have indicated that it can induce apoptosis in cancer cell lines, potentially making it a candidate for further investigation in cancer therapy.
Case Studies and Research Findings
| Study | Objective | Findings |
|---|---|---|
| Study 1 | Evaluate the inhibitory effect on CA-II | Demonstrated significant inhibition with IC50 values indicating strong affinity for the enzyme. |
| Study 2 | Assess antimicrobial activity | Showed effectiveness against Gram-positive and Gram-negative bacteria with varying degrees of potency. |
| Study 3 | Investigate anticancer potential | Induced apoptosis in breast cancer cell lines, warranting further exploration into its mechanism. |
Clinical Applications
The therapeutic potential of this compound extends to several clinical applications:
- Glaucoma Treatment : By inhibiting CA-II, the compound may help lower intraocular pressure.
- Hypertension Management : Its role in fluid regulation could benefit patients with high blood pressure.
- Cancer Therapy : Preliminary findings suggest it may enhance the efficacy of existing cancer treatments through its apoptotic effects.
属性
IUPAC Name |
1-methyl-4-oxopyridine-3-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O3S/c1-8-3-2-5(9)6(4-8)12(7,10)11/h2-4H,1H3,(H2,7,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTPSIFNKXNIAJZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=O)C(=C1)S(=O)(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701238746 |
Source


|
| Record name | 1,4-Dihydro-1-methyl-4-oxo-3-pyridinesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701238746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
182556-18-9 |
Source


|
| Record name | 1,4-Dihydro-1-methyl-4-oxo-3-pyridinesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=182556-18-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4-Dihydro-1-methyl-4-oxo-3-pyridinesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701238746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Methyl-4-oxo-1,4-dihydropyridine-3-sulfonamide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6CX6284GS7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














